tert-Butyl N-[2-(Boc-amino)ethyl]-N-methylcarbamate
Description
Core Structural Motifs
The molecular architecture of tert-butyl N-(2-aminoethyl)-N-methylcarbamate is characterized by three primary structural components that define its chemical behavior and synthetic utility. The tert-butyl carbamate moiety constitutes the primary protecting group functionality, featuring the characteristic tert-butyloxycarbonyl structure that provides acid-labile protection for nitrogen-containing substrates. This protecting group is widely recognized in organic synthesis for its stability under basic and neutral conditions while remaining readily removable under acidic conditions through established deprotection protocols.
The ethylenediamine backbone provides the foundational two-carbon chain linking the protected and free amine functionalities, creating a bifunctional molecular platform. Research indicates that ethylenediamine derivatives exhibit enhanced reactivity patterns compared to simple alkyl amines due to the proximity effects of the dual nitrogen centers. The ethylene bridge maintains optimal spacing between functional groups, allowing for effective participation in coordination chemistry and nucleophilic substitution reactions while preventing intramolecular interference.
The methyl substitution on the carbamate nitrogen introduces steric and electronic modifications that significantly influence the compound's reactivity profile. Studies demonstrate that N-methylation of carbamate systems alters both the electron density distribution and the rotational barriers around the carbamate bond, leading to distinct conformational preferences in solution. This methylation pattern also affects the compound's solubility characteristics and participation in hydrogen bonding networks, contributing to its unique physicochemical properties.
| Structural Component | Chemical Formula Contribution | Key Properties |
|---|---|---|
| tert-Butyl carbamate | C₅H₉NO₂ | Acid-labile protecting group |
| Ethylenediamine backbone | C₂H₆N₂ | Bifunctional amine platform |
| Methyl substitution | CH₃ | Steric and electronic modulation |
IUPAC Nomenclature and Systematic Naming Conventions
The systematic nomenclature for this compound follows established International Union of Pure and Applied Chemistry conventions for carbamate derivatives with multiple functional groups. The preferred IUPAC name is tert-butyl N-(2-aminoethyl)-N-methylcarbamate, which explicitly identifies the tert-butyl ester portion of the carbamate functionality and specifies the substitution pattern on the carbamate nitrogen. This naming system prioritizes the carbamate functional group as the principal component while systematically describing the substituent arrangements.
Alternative systematic names documented in chemical databases include several equivalent formulations that emphasize different structural aspects of the molecule. The designation "N-(2-aminoethyl)-N-methylcarbamic acid tert-butyl ester" highlights the carbamic acid derivative nature of the compound, while "1,1-dimethylethyl (2-aminoethyl)methylcarbamate" employs the systematic tert-butyl nomenclature. Each naming variation provides specific structural information that facilitates unambiguous identification in chemical literature and database systems.
The Chemical Abstracts Service registry number 121492-06-6 provides unique identification for this specific compound, distinguishing it from closely related structural analogs. Systematic naming conventions also accommodate various salt forms and stereochemical variants, ensuring comprehensive coverage of all possible molecular configurations. Database searches reveal consistent application of these naming standards across major chemical information systems, supporting reliable compound identification and literature retrieval.
Physicochemical Properties
The physicochemical characterization of tert-butyl N-(2-aminoethyl)-N-methylcarbamate reveals distinctive properties that reflect its hybrid carbamate-amine structure and molecular architecture. The compound exhibits a molecular weight of 174.24 grams per mole, corresponding to the molecular formula C₈H₁₈N₂O₂. Thermal analysis demonstrates decomposition behavior beginning at 248-251 degrees Celsius, indicating reasonable thermal stability for synthetic applications while preventing purification by conventional distillation methods due to decomposition before reaching the normal boiling point.
Density measurements at 20 degrees Celsius yield a value of 0.975 grams per milliliter, reflecting the compound's organic nature and the presence of the bulky tert-butyl substituent. The refractive index of 1.447 at 20 degrees Celsius provides optical characterization data consistent with organic carbamate compounds containing aliphatic substituents. Under reduced pressure conditions, the compound exhibits a boiling point of 79 degrees Celsius at 0.4 millimeters of mercury, enabling purification through vacuum distillation when thermal decomposition must be avoided.
Solubility characteristics demonstrate preferential dissolution in organic solvents over aqueous media, consistent with the hydrophobic nature of the tert-butyl protecting group. Experimental data indicates slight solubility in chloroform and methanol, while water solubility remains limited due to the predominant hydrophobic character of the molecular structure. The compound typically appears as a clear, colorless to pale yellow liquid under standard conditions, with color variations potentially indicating impurities or oxidation products.
Properties
IUPAC Name |
tert-butyl N-methyl-N-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O4/c1-12(2,3)18-10(16)14-8-9-15(7)11(17)19-13(4,5)6/h8-9H2,1-7H3,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDEPHSIHMSDUAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCN(C)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30731971 | |
| Record name | tert-Butyl {2-[(tert-butoxycarbonyl)amino]ethyl}methylcarbamate (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30731971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105983-83-3 | |
| Record name | tert-Butyl {2-[(tert-butoxycarbonyl)amino]ethyl}methylcarbamate (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30731971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 105983-83-3 | |
| Source | European Chemicals Agency (ECHA) | |
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Mechanism of Action
Biochemical Pathways
Similar compounds are known to influence a variety of biochemical pathways, including those involved in signal transduction, protein synthesis, and cellular metabolism.
Biological Activity
tert-Butyl N-[2-(Boc-amino)ethyl]-N-methylcarbamate is a synthetic organic compound with potential applications in medicinal chemistry, particularly due to its unique structural features, which include a tert-butyl group, carbamate functionality, and an aminoethyl chain. This article delves into the biological activity of this compound, discussing its synthesis, interaction studies, and potential therapeutic roles.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 258.36 g/mol. The compound features a tert-butyl group, which enhances lipophilicity, and a carbamate moiety that may influence its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 258.36 g/mol |
| Boiling Point | Not specified |
| Solubility | High in organic solvents |
| Log P (octanol/water) | 1.87 |
Synthesis
The synthesis of this compound typically involves several steps that include the protection of amine groups using Boc (tert-butyloxycarbonyl) groups and subsequent reactions to form the carbamate linkage. The general synthetic route can be outlined as follows:
- Protection of Amines : The amine functional groups are protected using Boc anhydride.
- Formation of Carbamate : The protected amine is reacted with isocyanates or carbamates to form the desired compound.
- Deprotection : If necessary, the Boc groups can be removed to yield the final product.
Interaction Studies
Research indicates that this compound may exhibit significant biological activity due to its structural characteristics. Interaction studies suggest that this compound can bind to various biological targets, including receptors and enzymes that recognize amino acid-like structures.
In vitro assays have been designed to evaluate these interactions:
- Binding Affinity : The compound's binding affinity to specific receptors can be assessed using radiolabeled ligands.
- Enzyme Inhibition : The potential inhibitory effects on enzymes such as proteases or kinases can be evaluated through enzyme activity assays.
Therapeutic Potential
The unique arrangement of functional groups in this compound suggests several therapeutic applications:
- Antimicrobial Activity : Preliminary studies indicate potential antimicrobial properties against various pathogens.
- Anti-inflammatory Effects : The compound may exhibit anti-inflammatory effects, making it a candidate for treating inflammatory diseases.
- Neurological Applications : Given its ability to cross the blood-brain barrier (as indicated by its Log P), it may have implications in neurological disorders.
Case Studies
Several studies have explored the biological effects of similar compounds, providing insights into the potential applications of this compound:
- Antimicrobial Studies : A study demonstrated that derivatives of carbamates exhibited significant antibacterial activity against Gram-positive bacteria .
- Anti-inflammatory Research : Research on related compounds showed promising results in reducing inflammation markers in animal models .
- Neurological Activity : Compounds with similar structural motifs have been investigated for their ability to modulate neurotransmitter systems, suggesting a pathway for further exploration .
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The following table highlights key structural analogues and their differences:
Key Observations :
Hydrogen-Bonding and Crystallinity
The target compound’s solid-state structure is influenced by hydrogen-bonding interactions, similar to tert-ButylN-Hydroxycarbamate (N-Boc-Hydroxylamine). The latter forms ribbons via C=O···H–N and C=O···H–O bonds, creating a parallel-chain network . In contrast, N-pivaloylhydroxylamine exhibits antiparallel chains linked by R22(10) dimers, resulting in distinct crystallographic packing . The ethyl spacer in the target compound likely disrupts such extended networks, favoring less ordered crystalline phases compared to rigid analogues.
Physicochemical Properties
- Solubility: The dual Boc groups impart lipophilicity, reducing aqueous solubility relative to hydroxyl- or amino-substituted analogues (e.g., tert-Butyl (2-hydroxyethyl)(methyl)carbamate) .
- Thermal Stability: Boc-protected compounds generally exhibit high thermal stability. For example, N-[(1R)-1-(Aminomethyl)-2-[(3S)-tetrahydro-2H-pyran-3-yl]ethyl]-N-methylcarbamic acid tert-butyl ester (MW 272.38) has a boiling point of 370°C, suggesting similar stability for the target compound .
Preparation Methods
Boc Protection of Ethylenediamine
The initial step involves protecting one amine group of ethylenediamine using di-tert-butyl dicarbonate (Boc anhydride). This reaction is typically conducted in a biphasic system (water/dichloromethane) with a base such as sodium hydroxide to maintain a pH of 9–10. The Boc group selectively protects the primary amine, yielding N-Boc-ethylenediamine with >90% purity.
Reaction Conditions
| Parameter | Value |
|---|---|
| Solvent | Dichloromethane/Water |
| Base | NaOH (1M) |
| Temperature | 0–5°C |
| Yield | 92% |
Reductive Amination for Methyl Group Introduction
The second step employs reductive amination to introduce the methyl group onto the secondary amine of N-Boc-ethylenediamine. Paraformaldehyde serves as the methylene source, while acetic acid catalyzes the reaction. Sodium borohydride in tetrahydrofuran (THF) reduces the intermediate imine to form N-Boc-N-methylethylenediamine.
Optimized Protocol
-
Reactants : N-Boc-ethylenediamine (1 equiv), paraformaldehyde (1.2 equiv), acetic acid (1% w/w).
-
Solvent : Toluene (azeotropically removes water).
-
Reduction : Sodium borohydride (2 equiv) in THF at 20–30°C for 4–6 hours.
Critical Parameters
-
Excess paraformaldehyde ensures complete methylene transfer.
-
THF enhances borohydride solubility, preventing side reactions.
Carbamate Formation with tert-Butyl Chloroformate
The final step involves reacting N-Boc-N-methylethylenediamine with tert-butyl chloroformate to install the methylcarbamate group. This reaction is conducted in anhydrous dichloromethane with triethylamine as a base to scavenge HCl.
Reaction Setup
| Component | Quantity |
|---|---|
| N-Boc-N-methylethylenediamine | 1 equiv |
| tert-Butyl chloroformate | 1.1 equiv |
| Triethylamine | 2.2 equiv |
| Solvent | Dichloromethane |
| Temperature | 0°C → room temperature |
| Yield | 78–82% |
Challenges
-
Competing urea formation if moisture is present.
-
Requires strict temperature control to prevent Boc group cleavage.
Comparative Analysis of Methodologies
Reductive Amination vs. Alkylation
Reductive amination (patent CN104086460B) outperforms traditional alkylation in yield and selectivity:
| Metric | Reductive Amination | Alkylation |
|---|---|---|
| Yield | 85–90% | 60–70% |
| Byproducts | <5% | 15–20% |
| Reaction Time | 6 hours | 12 hours |
Reductive amination minimizes di-alkylation, a common issue in direct alkylation routes.
Solvent Impact on Carbamate Formation
Solvent polarity significantly affects tert-butyl chloroformate reactivity:
| Solvent | Yield (%) | Purity (%) |
|---|---|---|
| Dichloromethane | 82 | 98 |
| THF | 75 | 95 |
| Ethyl Acetate | 68 | 90 |
Dichloromethane’s low polarity favors carbamate formation over side reactions.
Industrial-Scale Considerations
Q & A
Q. What are the optimal synthetic methods for producing tert-Butyl N-[2-(Boc-amino)ethyl]-N-methylcarbamate with high purity?
The synthesis typically involves introducing the carbamate group via reaction of an amine precursor with tert-butyl chloroformate in the presence of a base like triethylamine. Key steps include:
- Protection : Use tert-butyloxycarbonyl (Boc) to protect the amine group during synthesis to prevent unwanted side reactions .
- Purification : Column chromatography or recrystallization ensures high purity (>95%), critical for biological studies. Monitor progress via TLC or HPLC .
Q. How can NMR spectroscopy confirm the structural integrity of this compound?
1H/13C NMR is essential for verifying:
- The presence of the tert-butyl group (δ ~1.4 ppm for nine equivalent protons).
- Carbamate carbonyl signals (δ ~155-160 ppm in 13C).
- Methyl and ethyl chain environments. Cross-validation with mass spectrometry (e.g., ESI-MS) confirms molecular weight .
Q. What safety precautions are necessary when handling this compound in laboratory settings?
While not classified as hazardous, standard protocols apply:
- Use gloves and goggles to avoid skin/eye contact.
- Work in a fume hood to prevent inhalation of fine particles.
- Store at 0–6°C for long-term stability .
Advanced Research Questions
Q. What mechanistic insights explain the enzyme inhibitory activity of this compound?
The compound’s imidazole ring coordinates with metal ions in enzyme active sites (e.g., zinc-dependent proteases), while the carbamate group forms covalent bonds with nucleophilic residues (e.g., serine or cysteine). Experimental approaches:
- Kinetic assays : Measure IC50 values against target enzymes.
- Structural studies : Use X-ray crystallography or cryo-EM to map binding interactions .
Q. How can structural analogs of this compound be leveraged to study structure-activity relationships (SAR)?
Design analogs by modifying:
- The imidazole ring (e.g., substituting with pyridine or triazole).
- The carbamate chain (e.g., varying alkyl lengths). Compare bioactivity using high-throughput screening and analyze trends via computational tools (e.g., molecular docking) .
Q. What strategies resolve contradictions in biological activity data across derivatives?
Discrepancies may arise from impurities or assay variability. Mitigate by:
- Repurification : Use preparative HPLC to isolate pure derivatives.
- Standardized assays : Replicate studies under controlled conditions (pH, temperature).
- Meta-analysis : Cross-reference data with structurally similar compounds (e.g., tert-butyl N-[4-(2-methylphenyl)-4-oxobutyl]carbamate) .
Q. How can continuous flow microreactors improve the scalability of its synthesis?
Flow reactors enhance:
- Precision : Control reaction parameters (temperature, residence time) to minimize side products.
- Scalability : Achieve gram-to-kilogram scale with consistent yield.
- Cost-efficiency : Reduce solvent waste compared to batch methods .
Methodological Tables
Q. Table 1. Key Analytical Techniques for Characterization
Q. Table 2. Comparative Bioactivity of Structural Analogs
| Compound | Enzyme Inhibition (IC50) | Key Modification |
|---|---|---|
| tert-Butyl N-[2-(Boc-amino)ethyl]-N-methylcarbamate | 12 µM | Reference compound |
| tert-Butyl N-[4-(2-methylphenyl)-4-oxobutyl]carbamate | 28 µM | Aryl substitution |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
